molecular formula C15H17BrN2O2 B11811467 N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine

Cat. No.: B11811467
M. Wt: 337.21 g/mol
InChI Key: FOITWSCBQKPPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine is a chemical compound with a complex structure that includes a bromine atom, two methoxy groups, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The final step usually involves the coupling of the brominated intermediate with 4-methylpyridin-2-amine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
  • N-(3-Bromo-4,5-dimethoxybenzyl)-N-(3-pyridinylmethyl)amine
  • N-(3-Bromo-4,5-dimethoxybenzyl)-N-(4-piperidinylmethyl)amine

Uniqueness

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine stands out due to its specific substitution pattern and the presence of both bromine and methoxy groups

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C15H17BrN2O2/c1-10-4-5-17-14(6-10)18-9-11-7-12(16)15(20-3)13(8-11)19-2/h4-8H,9H2,1-3H3,(H,17,18)

InChI Key

FOITWSCBQKPPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC(=C(C(=C2)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.